4-Bromo-3-chlorobenzoyl Chloride: Technical Guide to Structure, Synthesis, and Synthetic Utility
4-Bromo-3-chlorobenzoyl Chloride: Technical Guide to Structure, Synthesis, and Synthetic Utility
Executive Summary
4-Bromo-3-chlorobenzoyl chloride (CAS: 21900-32-3) is a high-value tri-functionalized aromatic scaffold used extensively in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the distinct reactivity profiles of its three functional groups: the highly electrophilic acyl chloride, the labile aryl bromide, and the robust aryl chloride. This hierarchy of reactivity allows for orthogonal functionalization , enabling researchers to sequentially construct complex pharmacophores with precise regiocontrol.
This guide details the physiochemical properties, validated synthesis protocols, and strategic applications of this intermediate, focusing on its role as a "privileged scaffold" modifier in drug discovery.
Part 1: Chemical Identity & Physiochemical Profile[3]
The molecule is characterized by a benzene ring substituted with a carbonyl chloride at C1, a chlorine atom at C3, and a bromine atom at C4. The presence of two different halogens in the meta and para positions relative to the acyl group creates a unique electronic environment that influences both stability and reactivity.
Table 1: Physiochemical Specifications[4]
| Property | Data | Note |
| IUPAC Name | 4-Bromo-3-chlorobenzoyl chloride | |
| CAS Number | 21900-32-3 | Validated Identifier |
| Molecular Formula | ||
| Molecular Weight | 253.91 g/mol | |
| Physical State | Solid / Crystalline Powder | Low-melting solid |
| Melting Point | 58–60 °C | Distinct phase transition |
| Boiling Point | ~290 °C (Predicted) | Decomposes before BP at atm pressure |
| Density | ~1.8 g/cm³ (Predicted) | High density due to halogenation |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |
| Storage | 2–8 °C, Inert Atmosphere | Hydrolysis sensitive |
Structural Analysis & Electronic Effects
-
Carbonyl Electrophilicity: The electron-withdrawing inductive effects (-I) of both the 3-Cl and 4-Br substituents significantly increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This makes the compound highly reactive toward nucleophiles (amines, alcohols).
-
Steric Environment: The 3-chloro substituent provides moderate steric hindrance ortho to the 4-bromo position, which can influence catalyst binding during cross-coupling reactions at the bromine site.
Part 2: Validated Synthesis Protocol
Objective: Synthesis of 4-bromo-3-chlorobenzoyl chloride from 4-bromo-3-chlorobenzoic acid.
Expert Insight: While thionyl chloride (
Reagents & Equipment[3][7]
-
Precursor: 4-Bromo-3-chlorobenzoic acid (1.0 equiv).
-
Reagent: Thionyl chloride (
) (3.0–5.0 equiv). -
Catalyst: N,N-Dimethylformamide (DMF) (1–2 drops / 0.01 equiv).
-
Solvent: Toluene (optional, for temperature control) or Neat.
-
Equipment: Flame-dried round-bottom flask, reflux condenser,
drying tube or line, gas scrubber (for HCl/SO2).
Step-by-Step Methodology
-
Setup: In a fume hood, charge a flame-dried flask with 4-bromo-3-chlorobenzoic acid.
-
Addition: Add thionyl chloride carefully. If the scale is >10g, use Toluene (3-5 volumes) to improve heat dissipation.
-
Activation: Add catalytic DMF. Observation: Vigorous gas evolution (
, ) will commence immediately. -
Reaction: Heat the mixture to reflux (75–80 °C). Maintain reflux for 2–3 hours.
-
Self-Validating Check: The reaction is complete when the suspension (acid) turns into a clear, homogeneous solution (acid chloride).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure. -
Azeotropic Drying: Add dry toluene and evaporate again (2x) to remove trace thionyl chloride.
-
-
Isolation: The residue typically solidifies upon cooling. It can be used directly or recrystallized from dry hexane if high purity is required.
Quality Control (QC)
-
TLC Method: Do not spot the acid chloride directly (it hydrolyzes).
-
Protocol: Take a micro-aliquot of the reaction mixture
quench in dry Methanol spot on TLC. -
Result: You should see the methyl ester (higher
) and no starting acid (lower , streaks).
-
Part 3: Synthetic Utility & Reactivity Map
The power of 4-bromo-3-chlorobenzoyl chloride lies in its Chemo-differentiation . The reactivity order is:
-
Acyl Chloride: Reacts at
°C to RT (Nucleophilic substitution). -
Aryl Bromide: Reacts at 60–100 °C (Pd-catalyzed cross-coupling).
-
Aryl Chloride: Reacts at
°C (Requires specialized ligands).
This hierarchy allows the molecule to serve as a linchpin in convergent synthesis.
Diagram 1: Orthogonal Reactivity Workflow
Caption: Sequential functionalization strategy leveraging the reactivity difference between Acyl-Cl, Ar-Br, and Ar-Cl sites.
Key Applications
-
Amide Coupling (Schotten-Baumann Conditions): Due to the high reactivity of the acyl chloride, amide bonds can be formed with weak nucleophiles (anilines).
-
Protocol: Dissolve amine in DCM/Pyridine. Add acid chloride dropwise at 0 °C.
-
-
Friedel-Crafts Acylation: Used to synthesize diaryl ketones. The electron-withdrawing halogens deactivate the ring against self-acylation, ensuring clean reaction with the external aromatic substrate.
-
Regioselective Cross-Coupling: In a Suzuki-Miyaura coupling, the C-Br bond undergoes oxidative addition to Pd(0) much faster than the C-Cl bond. This allows the installation of a biaryl system at the 4-position while preserving the 3-Cl for later modification (e.g., amination).
Part 4: Safety & Toxicology (HSE)
Hazard Identification
-
GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).
-
Specific Hazard: Lachrymator . The compound releases HCl gas upon contact with moisture in the air or mucous membranes.
Handling Protocols
-
Moisture Control: Always handle under nitrogen or argon. Store in a desiccator or sealed container with Parafilm.
-
PPE: Double nitrile gloves, lab coat, and face shield are mandatory.
-
Spill Management: Do not use water. Cover with dry lime or soda ash (
) to neutralize the acid generated, then sweep up. -
Quenching: When disposing of excess reagent, add slowly to a large volume of ice-water/bicarbonate mixture. Never add water to the neat acid chloride.
References
-
PubChem. (n.d.).[2] Compound Summary: 4-Bromo-3-chlorobenzoyl chloride. National Library of Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chlorobenzoyl chloride vs 4-Bromo-3-chlorobenzoyl chloride Isomer Differentiation. PubChem.[3][2][4] Retrieved from [Link]
Sources
- 1. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 3-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 20229730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-bromo-3-chlorobenzoyl chloride (C7H3BrCl2O) [pubchemlite.lcsb.uni.lu]
- 4. 3-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
